O,O-Di(tert-butyldimethylsilyl) Genistein
Description
Genistein (B1671435) is a naturally occurring isoflavone (B191592), a class of organic compounds found predominantly in soy-based products and other legumes like fava beans and kudzu. nih.govwikipedia.org Structurally identified as 4′,5,7-trihydroxyisoflavone, it belongs to a group of plant-derived compounds known as phytoestrogens due to their structural similarity to mammalian estrogen, which allows them to interact with estrogen receptors. wikipedia.orgnih.gov This interaction is a cornerstone of its extensive investigation in scientific research.
The scientific community has shown significant interest in genistein for its broad spectrum of biological activities. Preclinical studies have highlighted its potential as an antioxidant, anti-inflammatory, and antineoplastic agent. nih.govnih.gov Its role as an inhibitor of protein-tyrosine kinase and topoisomerase-II has been a particular focus in cancer research, where it has been studied for its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. nih.goveurekaselect.com Furthermore, research has explored genistein's potential applications in the prevention and treatment of cardiovascular disease, osteoporosis, and as an anthelmintic (anti-parasitic) agent. nih.govwikipedia.org Despite its promising bioactivity, the practical application of genistein is often hindered by its low water solubility and poor bioavailability, which limits its absorption and effectiveness in biological systems. nih.gov
| Property | Value | Source |
| IUPAC Name | 5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one | nih.gov |
| Molecular Formula | C₁₅H₁₀O₅ | nih.govebi.ac.uk |
| Molecular Weight | 270.24 g/mol | nih.govebi.ac.uk |
| Appearance | Off-white powder | guidechem.com |
| Solubility | Practically insoluble in water; Soluble in organic solvents and dilute alkalies | nih.gov |
A summary of the key chemical properties of Genistein.
To overcome the inherent limitations of natural flavonoids like genistein, such as poor solubility and low bioavailability, researchers employ a strategy known as chemical derivatization. nih.gov This process involves the chemical modification of the parent molecule to create new compounds, or derivatives, with improved physicochemical and biological properties. The strategic derivatization of genistein is crucial for expanding its research applications and unlocking its full therapeutic potential.
By modifying genistein's structure, scientists can enhance its solubility, improve its stability against enzymatic degradation, and increase its ability to penetrate cell membranes. nih.gov These modifications can lead to derivatives with enhanced potency and better pharmacokinetic profiles compared to the original compound. nih.gov For instance, the synthesis of structurally-modified isoflavone derivatives has been shown to yield compounds with higher anti-cancer activity and a greater capacity to induce apoptosis than genistein itself. eurekaselect.com This approach not only facilitates more effective in vitro and in vivo studies but also opens the door to developing novel therapeutic agents based on the genistein scaffold.
In the multi-step synthesis of complex molecules, it is often necessary to temporarily block or "protect" certain reactive functional groups to prevent them from participating in unwanted side reactions. ontosight.ai In flavonoid chemistry, the multiple hydroxyl (-OH) groups present on molecules like genistein are highly reactive. Silyl (B83357) ethers are a widely used class of protecting groups for alcohols due to their ease of formation, stability under a wide range of reaction conditions, and reliable methods for their removal (deprotection). numberanalytics.comtotal-synthesis.com
The tert-butyldimethylsilyl (TBDMS or TBS) group is a particularly robust silyl ether, favored for its steric bulk which provides excellent protection and stability. ontosight.aifiveable.me It is introduced by reacting an alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole. numberanalytics.com The resulting TBDMS ether is stable to many reagents and chromatographic conditions but can be selectively cleaved when desired, typically using a fluoride (B91410) ion source such as tetrabutylammonium (B224687) fluoride (TBAF). ontosight.aifiveable.me
This brings us to the specific compound of interest, O,O-Di(tert-butyldimethylsilyl) Genistein . This derivative is a key synthetic intermediate in which two of genistein's three hydroxyl groups have been converted to TBDMS ethers. This selective protection leaves the remaining hydroxyl group (or another part of the molecule) available for specific chemical modification. Once the desired transformation is complete, the TBDMS protecting groups can be removed to yield a novel genistein derivative that would be difficult or impossible to synthesize otherwise. The use of this compound thus exemplifies a critical strategy that allows chemists to precisely manipulate the complex architecture of genistein to create new molecules for scientific investigation.
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₈O₅Si₂ | Inferred |
| Molecular Weight | 498.76 g/mol | Inferred |
| Role | Synthetic Intermediate / Protected Genistein | numberanalytics.comontosight.ai |
Properties of this compound, a protected form of Genistein used in chemical synthesis.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H38O5Si2 |
|---|---|
Molecular Weight |
498.8 g/mol |
IUPAC Name |
7-[tert-butyl(dimethyl)silyl]oxy-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-5-hydroxychromen-4-one |
InChI |
InChI=1S/C27H38O5Si2/c1-26(2,3)33(7,8)31-19-13-11-18(12-14-19)21-17-30-23-16-20(15-22(28)24(23)25(21)29)32-34(9,10)27(4,5)6/h11-17,28H,1-10H3 |
InChI Key |
VUTTWIFYFKOVOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemo Transformations Involving O,o Di Tert Butyldimethylsilyl Genistein
O,O-Di(tert-butyldimethylsilyl) Genistein (B1671435) as a Key Intermediate in Multi-step Organic Synthesis
With the C-7 and C-4' hydroxyl groups masked, O,O-Di(tert-butyldimethylsilyl) Genistein becomes a versatile building block for creating a diverse library of genistein derivatives. This intermediate allows chemists to perform reactions on other parts of the molecule that would otherwise be incompatible with free phenolic hydroxyls.
The protected genistein intermediate is instrumental in the synthesis of novel analogs with modified structures and properties. nih.gov For instance, research has shown that TBDMS-protected genistein derivatives can undergo subsequent reactions such as O-prenylation followed by sigmatropic rearrangement to construct pyranoisoflavones like scandenone and osajin. rsc.org This strategy of protection followed by functionalization is key to accessing complex natural products and their analogs.
Furthermore, the synthesis of glycoconjugates, where sugar moieties are attached to the isoflavone (B191592) core, often relies on protected intermediates. nih.gov While direct glycosylation can be challenging due to the low nucleophilicity of the genistein hydroxyls, using a protected form allows for the activation of the remaining hydroxyl group or the introduction of a linker for subsequent sugar attachment. nih.gov This approach enables the creation of compounds such as 7-O-glycoconjugates after selective deprotection, leading to novel derivatives with altered solubility and biological activity. rsc.org
The final step in many synthetic routes involving this compound is the removal of the silyl (B83357) protecting groups to unveil the final product. rsc.org The TBDMS group is valued for its stability to a wide range of reagents, yet it can be removed under specific and mild conditions, ensuring that the newly synthesized functionalities remain intact. numberanalytics.comnih.gov
The most common method for the cleavage of TBDMS ethers is the use of a fluoride (B91410) ion source. researchgate.net Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) in an organic solvent like THF are highly effective and selective for the silicon-oxygen bond. organic-chemistry.org Other fluoride sources include hydrofluoric acid (HF) in pyridine (B92270) or acetonitrile. Acidic conditions, such as using acetyl chloride in methanol (B129727) or phosphomolybdic acid, can also be employed for deprotection. researchgate.netorganic-chemistry.org The choice of deprotection agent can be critical for chemoselectivity, allowing for the removal of TBDMS groups in the presence of other acid- or base-labile protecting groups. nih.gov This controlled deprotection is essential for the successful completion of the synthesis of complex genistein analogs. rsc.org
| Reagent/System | Solvent | Typical Conditions | Selectivity/Notes |
|---|---|---|---|
| Tetrabutylammonium fluoride (TBAF) | THF, Acetonitrile | 0 °C to Room Temperature | Highly selective for silyl ethers. The most common method. organic-chemistry.org |
| HF-Pyridine | THF, Acetonitrile | 0 °C to Room Temperature | Effective but highly toxic; used when TBAF is not suitable. |
| Acetyl Chloride (cat.) | Methanol | 0 °C to Room Temperature | Mild acidic conditions for deprotection. researchgate.net |
| Phosphomolybdic Acid (PMA) on Silica | Methanol | Room Temperature | Environmentally benign, heterogeneous catalyst that can be recycled. organic-chemistry.org |
| Tetrabutylammonium Tribromide | Methanol | Room Temperature | Provides fast and clean deprotection. organic-chemistry.org |
Analytical Applications of O,o Di Tert Butyldimethylsilyl Genistein in Bioanalytical Research
Enhancement of Chromatographic Separation and Detection for Genistein (B1671435) and its Metabolites
Silylation with a reagent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) transforms genistein into a derivative amenable to GC-MS analysis. nih.govnih.gov This chemical modification is crucial for improving chromatographic resolution and detection sensitivity for genistein and its related metabolites in complex biological fluids. nih.gov The TBDMS derivatives exhibit excellent chromatographic behavior, producing sharp, symmetrical peaks and allowing for better separation from interfering matrix components.
The analysis of O,O-Di(tert-butyldimethylsilyl) Genistein is effectively performed using GC-MS systems equipped with a quadrupole mass selective detector operating in electron impact (EI) ionization mode. mdpi.com Optimized protocols often involve specific temperature programming and instrument settings to achieve the best separation and detection.
A typical GC oven temperature program starts at a lower temperature, which is then ramped up to a high final temperature to ensure the elution of the derivatized analyte. nih.gov For example, a protocol might begin at 60°C, ramp to 320°C, and then increase further to 350°C to clean the column. nih.gov The use of ultra-high-purity helium as a carrier gas is standard. nih.gov The mass spectrometer settings are also critical, with the instrument often set to scan a wide mass range (e.g., m/z 50-1000 amu) to capture the characteristic fragments of the TBDMS derivative. nih.gov
Below is a table summarizing typical GC-MS parameters used for the analysis of silylated flavonoids like genistein.
| Parameter | Typical Value/Condition | Reference |
|---|---|---|
| GC Column | ZB-1701 (30 m × 250 µm i.d. × 0.15 µm film thickness) or similar | mdpi.com |
| Carrier Gas | Ultra-high-purity helium | nih.gov |
| Flow Rate | 1.2 mL/min | nih.gov |
| Inlet Temperature | 280 °C | nih.gov |
| Injection Volume | 1 µL | nih.gov |
| Split Ratio | 20:1 | nih.gov |
| Oven Program | Initial 60°C (1 min), ramp to 320°C at 20°C/min, ramp to 350°C at 15°C/min (hold 10 min) | nih.gov |
| Ionization Mode | Electron Impact (EI) at 70 eV | nih.govmdpi.com |
| Mass Scan Range | m/z 50-1000 | nih.gov |
| Ion Source Temperature | 200 °C | nih.gov |
The primary reason for derivatizing genistein is to increase its volatility and thermal stability. youtube.com Genistein, in its natural state, has polar hydroxyl groups that can lead to strong intermolecular hydrogen bonding, resulting in a high boiling point and poor thermal stability, making it unsuitable for the high temperatures used in GC. researchgate.net The derivatization process replaces the active hydrogens on these hydroxyl groups with non-polar TBDMS groups. youtube.com This modification disrupts the hydrogen bonding network, significantly reducing the compound's polarity and increasing its volatility. youtube.com
Furthermore, the TBDMS derivatives are more stable at the elevated temperatures of the GC injector and column, preventing on-column degradation and ensuring that the analyte reaches the detector intact. youtube.com This enhanced stability leads to more reproducible and accurate quantification. unina.it The advantages of using tBDMS derivatization are numerous and include the formation of stable derivatives and applicability to a wide range of compounds with various functional groups (-OH, -COOH, -NH2, etc.). springernature.comresearchgate.net This robustness is critical for reliable quantitative analysis in complex biological matrices. unina.it
Methodological Advances in Quantitative and Qualitative Profiling in Biological Matrices
The use of this compound has driven methodological advancements for profiling isoflavones in biological samples like plasma, urine, and tissue extracts. thieme-connect.com These methods combine efficient sample preparation with the high sensitivity and specificity of GC-MS.
A robust sample preparation procedure is essential for accurate analysis and typically involves extraction, concentration, and derivatization. thieme-connect.com For biological fluids, an initial step often involves enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to release genistein from its conjugated forms (glucuronides and sulfates). thieme-connect.comnih.gov
Following hydrolysis, the sample is typically subjected to an extraction procedure. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used to isolate the isoflavones from the bulk of the biological matrix. researchgate.netthieme-connect.comnih.gov After extraction, the solvent is evaporated, and the residue is reconstituted in a suitable solvent before the derivatization step. thieme-connect.com
For research applications, it is crucial that the analytical method is validated to ensure the reliability of the results. Validation demonstrates that the method is suitable for its intended purpose. Key validation parameters include linearity, precision, accuracy, specificity, and the limits of detection (LOD) and quantification (LOQ). scielo.brnih.gov
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. Calibration curves are generated, and a high correlation coefficient (r²) is required (typically >0.99). researchgate.netscielo.br
Precision: The closeness of agreement between a series of measurements. It is usually expressed as the relative standard deviation (RSD) for a set of replicate analyses. For bioanalytical methods, RSD values of less than 15% are generally considered acceptable. scielo.brnih.gov
Accuracy: The closeness of the mean test results to the true value. It is often assessed by spike-and-recovery experiments, where known amounts of the analyte are added to a blank matrix. Recoveries are typically expected to be within 85-115%. scielo.brnih.gov
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as metabolites, impurities, or matrix components.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. brjac.com.br
The table below presents typical performance characteristics from validated methods for isoflavone (B191592) analysis, which serve as a benchmark for methods involving this compound.
| Validation Parameter | Typical Acceptance Criteria | Reference |
|---|---|---|
| Linearity (r²) | > 0.99 | researchgate.netscielo.br |
| Precision (RSD) | < 15% | scielo.brnih.gov |
| Accuracy (Recovery) | 85-115% | scielo.brnih.gov |
| Limit of Quantification (LOQ) | Method Dependent (e.g., ~15 nM for LC-MS) | nih.gov |
A critical challenge in quantitative analysis via silylation is ensuring a consistent and reproducible conversion of the analyte to its derivatized form during both calibration and sample analysis. unina.it The use of stable isotope-labeled internal standards can help to correct for variations in derivatization efficiency and sample work-up. unina.it
Leveraging O,o Di Tert Butyldimethylsilyl Genistein in Structure Activity Relationship Sar Investigations
Systematic Elucidation of Critical Hydroxyl Group Contributions to Biological Activity
To fully appreciate the utility of the tert-butyldimethylsilyl (TBDMS) protecting group, it is useful to compare it with other protective strategies. Different protecting groups can impart varied properties to the genistein (B1671435) molecule, such as altered solubility, stability, and steric hindrance, which can influence biological activity and subsequent chemical modifications.
Below is a comparative table of commonly used protecting groups for hydroxyl functions and their general characteristics relevant to SAR studies.
| Protecting Group | Abbreviation | Key Characteristics | Relevance to Genistein SAR |
| tert-Butyldimethylsilyl | TBDMS | High stability to a wide range of reagents, easily introduced and removed, imparts lipophilicity. | Allows for selective modification of the 4'-OH group and subsequent deprotection to study the roles of 5-OH and 7-OH. The increased lipophilicity can also be studied as a factor in cell permeability. mdpi.com |
| Methoxyethoxymethyl | MEM | Stable to most nucleophilic and organometallic reagents, cleaved under acidic conditions. | Offers an alternative to silyl (B83357) ethers, potentially providing different solubility and reactivity profiles for SAR exploration. |
| Benzyl (B1604629) | Bn | Stable to a wide variety of reaction conditions, removed by hydrogenolysis. | Useful for more robust synthetic routes where silyl ethers might be cleaved. Its bulkiness can also be a factor in receptor binding studies. |
| Acetyl | Ac | Easily introduced and removed by hydrolysis, increases polarity. | Can be used to explore the effects of acylation on activity and bioavailability, though generally less stable than silyl or benzyl ethers. |
The choice of protecting group is a critical aspect of the experimental design in SAR studies. The TBDMS group, in particular, offers a good balance of stability and ease of removal, making it a valuable tool for the synthesis of a diverse library of genistein analogues.
O,O-Di(tert-butyldimethylsilyl) Genistein serves as a versatile platform for the design of molecular probes to investigate receptor binding. By protecting the 5- and 7-hydroxyl groups, the 4'-hydroxyl group becomes available for the attachment of various tags, such as fluorescent labels, biotin, or photoaffinity labels, without altering the core structure responsible for binding.
These modified probes are instrumental in:
Visualizing receptor localization and trafficking: Fluorescently tagged genistein analogues can be used in cellular imaging studies to observe the subcellular location of their target receptors.
Quantifying receptor binding affinity: Probes with high-affinity tags can be used in competitive binding assays to determine the binding constants of unlabeled genistein derivatives.
Identifying binding partners: Photoaffinity-labeled probes can be used to covalently crosslink to their target receptors, allowing for their isolation and identification.
The design of such probes requires careful consideration of the linker used to attach the tag, as it should be of sufficient length and flexibility to avoid interfering with the binding of the genistein moiety to its receptor.
Rational Design and Synthesis of Advanced Genistein Analogues
The development of advanced genistein analogues with improved potency, selectivity, and pharmacokinetic properties is a key objective in medicinal chemistry. This compound is a pivotal starting material in the rational design and synthesis of these novel compounds.
The silyl protection of the 5- and 7-hydroxyl groups opens up a wide array of possibilities for chemical modification at the 4'-position of the B-ring. This selective protection allows for reactions that would otherwise be incompatible with the free hydroxyl groups.
Examples of such modifications include:
Etherification and Esterification: The 4'-hydroxyl group can be converted to a variety of ethers and esters to explore the impact of different substituents on activity.
Suzuki-Miyaura Coupling: This powerful cross-coupling reaction can be used to introduce a wide range of aryl and heteroaryl groups at the 4'-position, allowing for the exploration of a much broader chemical space. nih.gov
Click Chemistry: The introduction of an azide (B81097) or alkyne handle at the 4'-position allows for the use of "click" chemistry to rapidly generate a library of diverse analogues.
These modifications can lead to compounds with altered electronic properties, steric profiles, and hydrogen bonding capabilities, all of which can have a profound impact on their biological activity.
The synthesis of a library of genistein analogues through the controlled derivatization of this compound allows for a systematic investigation of their pharmacological profiles. By comparing the activity of the parent compound with that of its derivatives, researchers can identify key structural features that contribute to potency and selectivity.
The following table provides a hypothetical example of how the pharmacological profiles of different genistein derivatives could be compared.
| Compound | Modification at 4'-position | Estrogen Receptor α (ERα) Binding Affinity (IC50, nM) | Estrogen Receptor β (ERβ) Binding Affinity (IC50, nM) | Tyrosine Kinase Inhibition (IC50, µM) |
| Genistein | -OH | 150 | 15 | 10 |
| Analogue 1 | -OCH3 | 300 | 50 | 25 |
| Analogue 2 | -F | 120 | 10 | 8 |
| Analogue 3 | -Ph | 500 | 100 | 50 |
Such data allows for the development of a comprehensive SAR model for genistein, which can guide the design of future generations of compounds with optimized therapeutic properties. For instance, the data might reveal that small, electron-withdrawing groups at the 4'-position enhance both estrogen receptor binding and tyrosine kinase inhibition, while bulky groups are detrimental to activity. This knowledge is invaluable in the ongoing effort to develop novel therapeutic agents based on the genistein scaffold.
Mechanistic Research Approaches Employing O,o Di Tert Butyldimethylsilyl Genistein As a Research Tool
Investigation of Bioavailability-Related Phenomena in Preclinical Models (Methodological Aspects)
Modulating Membrane Permeability for Cellular Uptake Studies
No specific data available.
Research into Intracellular Accumulation and Distribution Mechanisms
No specific data available.
Exploration of Molecular Target Interactions and Signal Transduction Pathways (via derivatives)
Development of Ligand Probes for Biochemical Assays
No specific data available.
Study of Enzymatic Inhibition/Activation Modulated by Silyl (B83357) Derivatization
No specific data available.
Future Perspectives and Emerging Research Directions in O,o Di Tert Butyldimethylsilyl Genistein Studies
Innovations in Silyl (B83357) Protecting Group Chemistry for Complex Flavonoid Structures
The use of silyl ethers as protecting groups for hydroxyl functions is a cornerstone of modern organic synthesis. harvard.edu In the context of complex polyphenolic compounds like flavonoids, the strategic application of these groups is paramount for achieving regioselectivity in derivatization reactions. O,O-Di(tert-butyldimethylsilyl) Genistein (B1671435) is a classic example of this strategy, where the TBDMS groups offer robust protection under a variety of reaction conditions, yet can be removed under specific, mild conditions, typically with a fluoride (B91410) ion source. harvard.edu
Future research in this area is moving beyond the use of standard silyl groups towards the development and application of more sophisticated silylating agents that offer greater control and orthogonality. Innovations are focused on several key areas:
Orthogonal Silyl Groups: The development of a diverse palette of silyl ethers with distinct cleavage conditions is a significant area of interest. This allows for the selective deprotection of one hydroxyl group in the presence of others on the same flavonoid scaffold. For instance, a synthetic strategy might involve the use of a TBDMS group alongside a triisopropylsilyl (TIPS) group, which has different steric bulk and reactivity, enabling a multi-step, site-selective derivatization of the genistein core.
Tuning Reactivity: The electronic and steric properties of silyl groups can influence the reactivity of the flavonoid molecule. nih.gov Research is exploring how different silyl ethers can be used to "arm" or "disarm" specific parts of the molecule for subsequent reactions, such as glycosylations or cross-coupling reactions. nih.gov
Photocleavable Silyl Groups: A novel area of research involves the design of silyl protecting groups that can be removed by irradiation with light of a specific wavelength. This approach offers a very mild and highly selective method of deprotection that avoids the use of chemical reagents, which could be beneficial for sensitive flavonoid structures.
A comparative overview of commonly used silyl protecting groups and their lability is presented in the table below.
| Silyl Group | Abbreviation | Relative Stability (Acidic Conditions) | Common Deprotection Reagents |
| Trimethylsilyl | TMS | Least Stable | Mild acid, K₂CO₃/MeOH |
| Triethylsilyl | TES | More stable than TMS | Acid, Fluoride ions |
| tert-Butyldimethylsilyl | TBDMS/TBS | More stable than TES | Fluoride ions (TBAF), Acid (e.g., AcOH) |
| Triisopropylsilyl | TIPS | More stable than TBDMS | Fluoride ions (TBAF, HF-Pyridine) |
| tert-Butyldiphenylsilyl | TBDPS | Most Stable | Fluoride ions (TBAF, HF-Pyridine) |
The strategic choice of these groups allows chemists to selectively functionalize the genistein molecule, creating a diverse range of derivatives for further study.
Advanced Applications in Combinatorial Chemistry and Library Synthesis for Drug Discovery Research
Combinatorial chemistry is a powerful tool in drug discovery that enables the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. nih.gov O,O-Di(tert-butyldimethylsilyl) Genistein is an ideal starting material, or building block, for the combinatorial synthesis of novel genistein derivatives. Its enhanced solubility and the protection of its key hydroxyl groups allow for efficient and clean chemical transformations.
Future research in this domain will likely focus on leveraging this protected genistein intermediate in various combinatorial synthesis platforms:
Solid-Phase Synthesis: this compound can be anchored to a solid support, such as a polymer bead. wikipedia.org This allows for the use of excess reagents to drive reactions to completion, with purification simplified to a mere washing of the beads. wikipedia.org Subsequent chemical modifications can be carried out in a stepwise fashion, followed by cleavage from the solid support to release the final, purified genistein derivative. This approach is highly amenable to automation and the creation of large libraries.
Parallel Synthesis: In this approach, a series of individual reactions are run simultaneously in the wells of a microtiter plate. This compound would serve as the common starting material in each well, with different reagents added to each to create a diverse array of products. This method allows for the rapid generation of a focused library of compounds for structure-activity relationship (SAR) studies.
Diversity-Oriented Synthesis (DOS): This more advanced strategy aims to create libraries of molecules with a high degree of structural diversity, exploring new chemical space. The protected genistein core can be subjected to a variety of ring-forming or ring-opening reactions, or coupled with other complex molecular scaffolds, to generate novel flavonoid-based structures with potentially new biological activities. For instance, the Suzuki-Miyaura cross-coupling reaction has been successfully used to prepare a library of flavonoid derivatives. nih.gov
The use of this compound in these workflows enables the systematic exploration of the chemical space around the genistein scaffold, which is crucial for identifying new drug candidates with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
Integration of Computational Chemistry and Molecular Modeling in Derivatization Strategies
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering the ability to predict molecular properties and guide synthetic efforts. rsc.org In the context of this compound, these in silico methods can be applied to streamline the design and synthesis of new derivatives.
Emerging research directions in this area include:
Predicting Regioselectivity: Density Functional Theory (DFT) calculations can be used to determine the relative acidities and reactivities of the different hydroxyl groups on the genistein molecule. This allows for the prediction of the most likely sites of silylation and other derivatization reactions, saving significant time and resources in the laboratory. For example, studies on the related flavonoid quercetin have shown that the reactivity of its hydroxyl groups towards silylation can be predicted, with the 7-OH group being the most reactive. nih.gov
Virtual Screening and Library Design: Before a combinatorial library is synthesized, computational tools can be used to design a "virtual library" of potential genistein derivatives. These virtual compounds can then be docked into the active site of a biological target (such as an enzyme or a receptor) to predict their binding affinity. researchgate.net This allows researchers to prioritize the synthesis of compounds that are most likely to be active, a process known as "in silico screening". researchgate.net
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed genistein derivatives. mdpi.com This allows for the early identification of compounds that may have poor pharmacokinetic profiles or potential toxicity issues, enabling chemists to modify their structures to improve their drug-like properties.
The integration of these computational approaches with the synthetic versatility offered by this compound creates a powerful workflow for the rational design of new therapeutic agents.
Exploration of this compound as a Building Block for Nanomedicine Research
Nanomedicine involves the use of materials at the nanoscale for the diagnosis and treatment of disease. A major challenge in this field is the poor water solubility and bioavailability of many promising therapeutic agents, including genistein. nih.gov Encapsulating these drugs in nanoparticles is a common strategy to overcome these limitations. mdpi.comresearchgate.net this compound, as a soluble and chemically accessible form of genistein, is a promising building block for the creation of novel nanomedicines.
Future research is expected to explore several exciting possibilities:
Covalent Conjugation to Nanoparticles: The protected hydroxyl groups of this compound allow for other parts of the molecule to be chemically modified for covalent attachment to the surface of nanoparticles, such as those made from silica, gold, or biodegradable polymers. nih.govnih.govresearchgate.net After conjugation, the silyl groups can be removed to expose the active genistein molecule on the nanoparticle surface. This approach can lead to targeted drug delivery systems with high drug loading.
Formation of Polymeric Nanoparticles: The silyl ether linkages in this compound are related to the Si-O-C bonds found in poly(silyl ether)s (PSEs). nih.govnsf.gov PSEs are a class of degradable polymers. It is conceivable that this compound could be incorporated into novel, degradable polymer chains through reactions such as dehydrocoupling polymerization. semanticscholar.orgdicp.ac.cn These polymers could then self-assemble into nanoparticles, creating a drug delivery system where the drug is an integral part of the nanoparticle backbone.
Improved Encapsulation Efficiency: The enhanced solubility of this compound in organic solvents could facilitate its efficient encapsulation within hydrophobic polymer nanoparticles or liposomes. The silylated form may interact more favorably with the polymer matrix during nanoparticle formation, leading to higher encapsulation efficiencies and more stable drug delivery systems. Subsequent removal of the silyl groups within the biological environment would then release the active genistein.
By serving as a versatile building block, this compound provides a platform for the development of the next generation of genistein-based nanomedicines with enhanced therapeutic efficacy.
Q & A
Basic Research Questions
Q. What experimental models are recommended for studying the pharmacokinetics of O,O-Di(tert-butyldimethylsilyl) Genistein in vivo?
- Rodent models, particularly Sprague-Dawley rats, are widely used due to their established utility in assessing estrogenic activity and metabolic effects. Studies should include dose-response evaluations (e.g., 10–100 mg/kg/day) and monitor endpoints like serum lipid levels, enzyme activities, and hormonal disruptions . For bioavailability, consider comparing oral vs. intraperitoneal administration to account for silylation-induced solubility changes.
Q. How should dose-response studies be designed to assess the biological activity of this compound?
- Use a concentration range (e.g., 1–50 μM) in vitro, with time-dependent assays (e.g., 24–72 hours) to capture delayed effects. Statistical rigor is critical: apply one-way ANOVA for multi-group comparisons and report mean ± S.E.M., with significance thresholds at p < 0.01 . Include controls for silyl group interference, such as tert-butyldimethylsilyl chloride, to isolate compound-specific effects.
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred, using deuterated internal standards (e.g., Genistein-d4) to correct for matrix effects . Validate methods for sensitivity (LOQ < 1 ng/mL) and specificity, ensuring separation from endogenous isoflavones and silylated metabolites.
Advanced Research Questions
Q. How can conflicting data on the estrogenic activity of this compound be reconciled?
- Contradictions may arise from differences in experimental models (e.g., isolated cells vs. whole organisms) or compound purity. Follow STRENDA DB guidelines to standardize catalytic/binding assays and report catalytic entity details (e.g., receptor isoforms, cofactors) . Comparative studies with ethinyl estradiol (EE2) can clarify mechanistic overlap, as seen in rat models .
Q. What methodological considerations are critical for synthesizing this compound with high reproducibility?
- Document synthesis steps rigorously: use NMR and high-resolution MS for structural confirmation, and HPLC (>99% purity) for quality control . For novel compounds, provide full characterization data (e.g., / NMR, IR) in supplementary materials. Address silyl group stability under physiological conditions (e.g., pH, temperature) to ensure biological relevance.
Q. How should researchers address discrepancies between genomic and phenotypic data in studies of this compound?
- For example, if microarray data show minimal changes in β-oxidation genes (e.g., <1.5-fold) but enzyme activities increase significantly, integrate proteomics or metabolomics to resolve post-transcriptional regulation . Multi-omics approaches (e.g., RNA-seq, phosphoproteomics) can identify compensatory pathways or off-target effects of silylation.
Q. What strategies mitigate endocrine disruption risks in long-term studies of this compound?
- Use longitudinal designs with endpoints like fertility rates, ovarian histology, and hormone levels in murine models . Include low-dose groups (mimicking human exposure) and compare with unmodified Genistein to assess silylation’s impact on endocrine activity.
Methodological Guidelines
- Experimental Reproducibility : Adhere to the Beilstein Journal’s standards for detailed experimental sections, including synthesis protocols, characterization data, and statistical workflows .
- Data Sharing : Deposit raw data (e.g., microarray, LC-MS/MS spectra) in FAIR-compliant repositories (e.g., MassIVE) to enable independent validation .
- Ethical Reporting : Disclose conflicts of interest and avoid selective data presentation, particularly in studies funded by supplement manufacturers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
